

Die Rolle von Eisenlactat im zellulären Eisenstoffwechsel: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die zentrale Rolle von **Eisenlactat** im Eisenstoffwechsel von Zellen. Es werden die Mechanismen der zellulären Aufnahme, des intrazellulären Transports und die Auswirkungen auf wichtige zelluläre Prozesse, einschließlich der Verbindung zur Ferroptose, beleuchtet. Der Leitfaden fasst quantitative Daten in Tabellen zusammen, beschreibt detaillierte experimentelle Protokolle und visualisiert komplexe Zusammenhänge mittels Diagrammen.

Einleitung in den zellulären Eisenstoffwechsel

Eisen ist ein essentielles Spurenelement, das für eine Vielzahl von zellulären Prozessen unentbehrlich ist, darunter der Sauerstofftransport, die DNA-Synthese und die zelluläre Atmung.^[1] Die Zelle muss ihren Eisenhaushalt streng regulieren, da ein Mangel zu einer Beeinträchtigung der Zellfunktion führt, während ein Überschuss durch die Bildung von reaktiven Sauerstoffspezies (ROS) toxisch wirken kann.^[1] Die zelluläre Eisenhomöostase wird durch ein komplexes Zusammenspiel von Transport-, Speicher- und Regulatorproteinen aufrechterhalten. Zu den Schlüsselproteinen gehören Transferrin und sein Rezeptor für die Aufnahme von an Transferrin gebundenem Eisen, Ferritin zur Speicherung von Eisen und Ferroportin für den Export von Eisen aus der Zelle.^[1]

Eisenlactat als Quelle für zelluläres Eisen

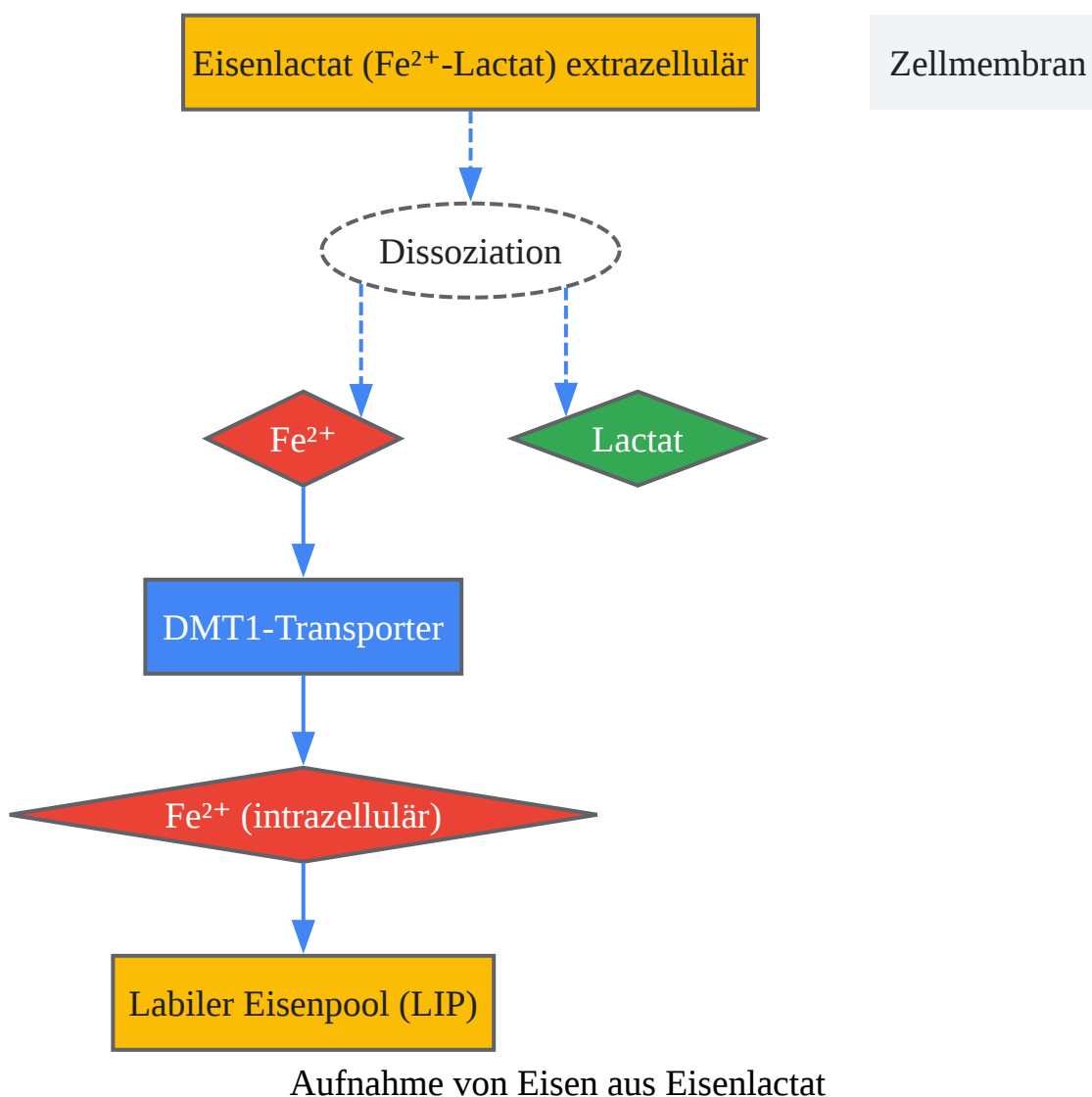
Eisenlactat, das Salz der Milchsäure, ist eine Form von zweiwertigem Eisen (Fe^{2+}).^[2] Diese Form des Eisens ist im Vergleich zu dreiwertigem Eisen (Fe^{3+}) besser löslich und bioverfügbar.^[2] Während die Aufnahme von an Transferrin gebundenem Eisen der klassische Weg ist, können Zellen auch nicht an Transferrin gebundenes Eisen (NTBI) aufnehmen, wozu auch Eisen aus **Eisenlactat** zählt.

Zelluläre Aufnahme von Eisenlactat

Der primäre Transporter für zweiwertige Metallionen, einschließlich Fe^{2+} , ist der Divalente Metall-Transporter 1 (DMT1).^{[2][3]} Es wird angenommen, dass **Eisenlactat** nach der Dissoziation in Fe^{2+} und Lactat über DMT1 in die Zelle gelangt.^[2]

Eine Studie an Caco-2-Zellen, einem Modell für intestinale Epithelzellen, hat gezeigt, dass die Anwesenheit von Lactat die Aufnahme von Eisen signifikant erhöht.^{[1][4]} Dies deutet darauf hin, dass die Lactat-Komponente die Eisenaufnahme aktiv fördert.

Logischer Arbeitsablauf der **Eisenlactat**-Aufnahme



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachtes Schema der zellulären Aufnahme von Eisen aus **Eisenlactat** über den DMT1-Transporter.

Intrazelluläres Schicksal und die Rolle des Lactats

Nach der Aufnahme in die Zelle wird das Fe²⁺ Teil des labilen Eisenpools (LIP), einer lose gebundenen, redox-aktiven Form von Eisen im Zytosol.^[5] Aus diesem Pool wird Eisen für verschiedene zelluläre Prozesse verteilt:

- **Speicherung:** Überschüssiges Eisen wird in dem Proteinkomplex Ferritin gespeichert, um die Toxizität zu minimieren.

- Verwendung: Eisen wird in Mitochondrien für die Synthese von Eisen-Schwefel-Clustern und Häm-Gruppen benötigt.
- Export: Eisen kann über Ferroportin aus der Zelle exportiert werden.

Das gleichzeitig aufgenommene Lactat wird in das Pyruvat umgewandelt und in den zellulären Energiestoffwechsel eingeschleust.[2] Jüngste Forschungsergebnisse deuten auf eine direktere Rolle von Lactat im Eisenstoffwechsel hin:

- Antioxidative Abwehr: Es wurde die Hypothese aufgestellt, dass Lactat in Verbindung mit dem labilen Eisenpool als ein Abwehrmechanismus gegen oxidativen Stress fungiert, indem es durch die Fenton-Reaktion erzeugte Hydroxylradikale abfängt.[5]
- Epigenetische Regulation: Hohe Lactatspiegel können zu einer epigenetischen Modifikation, der Histon-Lactylierung, führen. Diese kann die Transkription von Genen des Eisenstoffwechsels, wie dem Transferrinrezeptor (TFRC) und Ferroportin (SLC40A1), beeinflussen und so die zelluläre Eisenhomöostase verändern.[6]

Quantitative Auswirkungen von Eisenlactat auf den Eisenstoffwechsel

Experimentelle Daten belegen den direkten Einfluss von **Eisenlactat** auf die Regulation von Schlüsselproteinen des Eisenstoffwechsels.

Tabelle 1: Einfluss von Eisen und Lactat auf die Ferritin- und Mitochondrien-Eisenkonzentration in Caco-2-Zellen

Behandlung (24h)	Ferritin-Konzentration (ppm ± SD)	Mitochondriale Eisenkonzentration (ppm ± SD)
Kontrolle (HBSS)	-	-
Ferric Ammonium Citrate (FAC)	37.833 ± 6.676	0.044 ± 0.006
FAC + Natriumlactat	63.833 ± 13.378	0.066 ± 0.014

Daten aus einer Studie an Caco-2-Zellen.[4][7][8][9] Die Co-Inkubation mit Lactat führte zu einem signifikanten Anstieg der Ferritin- und mitochondrialen Eisenkonzentrationen im Vergleich zur alleinigen Behandlung mit einer Eisenquelle.[4][7][8][9]

Diese Daten zeigen, dass Lactat nicht nur die Eisenaufnahme verstärkt, sondern auch die nachgeschaltete Speicherung in Ferritin und die Verteilung in die Mitochondrien fördert.[4][7][8][9]

Eisenlactat und Ferroptose

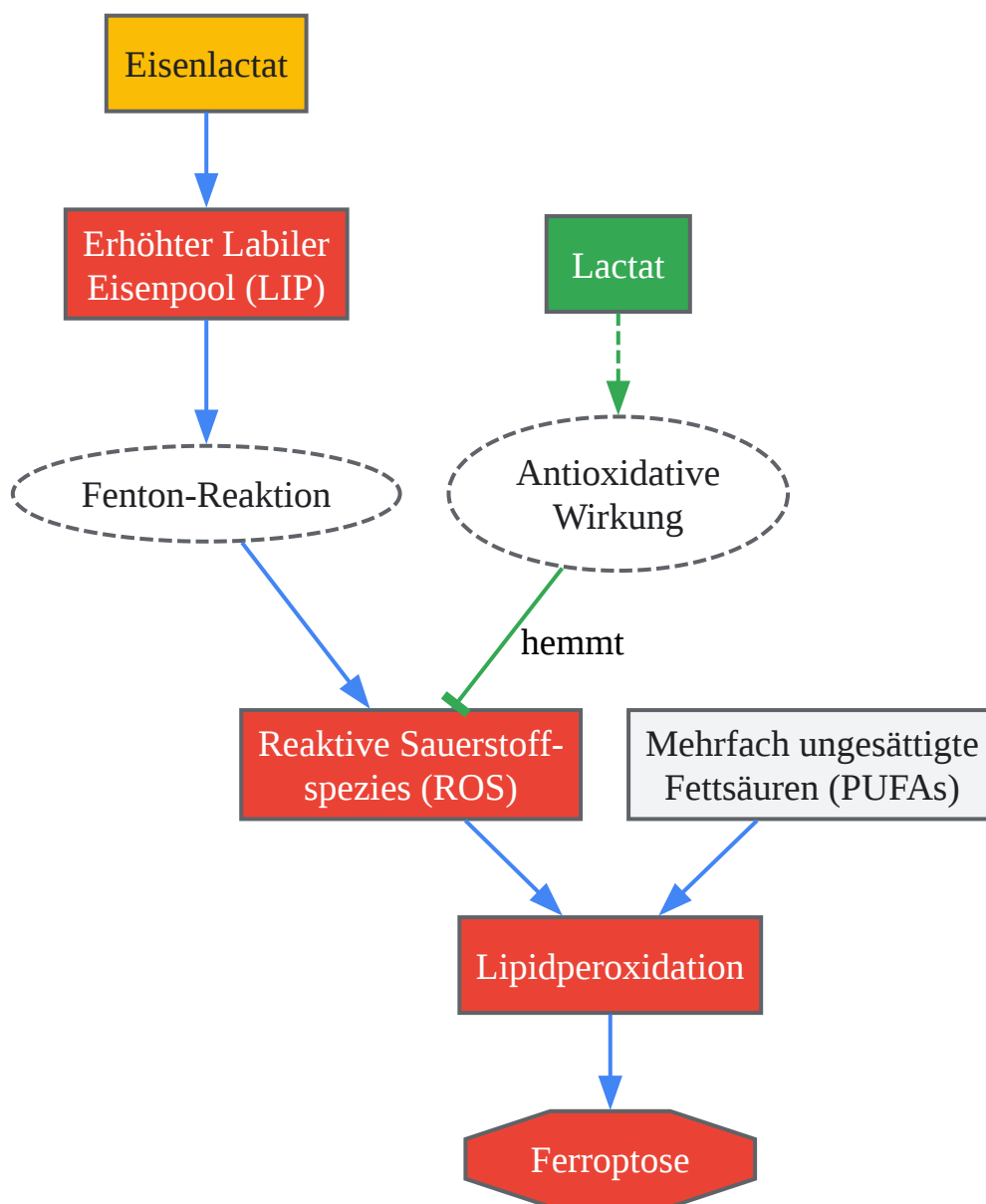
Ferroptose ist eine eisenabhängige Form des regulierten Zelltods, die durch die exzessive Peroxidation von Lipiden in den Zellmembranen gekennzeichnet ist.[6] Ein erhöhter labiler Eisenpool kann die Ferroptose durch die Katalyse der Fenton-Reaktion und die daraus resultierende Bildung von ROS fördern.

Die Rolle von **Eisenlactat** in diesem Prozess ist zweigeteilt:

- Pro-Ferroptotisch: Durch die Erhöhung des intrazellulären labilen Eisenpools kann **Eisenlactat** die Zelle anfälliger für Ferroptose machen.
- Anti-Ferroptotisch: Die antioxidative Wirkung von Lactat, wie oben beschrieben, könnte dem entgegenwirken, indem es die Lipidperoxidation hemmt.[5]

Die Netto-Wirkung von **Eisenlactat** auf die Ferroptose hängt wahrscheinlich vom zellulären Kontext und dem Gleichgewicht zwischen der Pro-oxidativen Wirkung des Eisens und der antioxidativen Kapazität des Lactats ab.

Signalkaskade der Ferroptose



Doppelte Rolle von Eisenlactat bei der Ferroptose

[Click to download full resolution via product page](#)

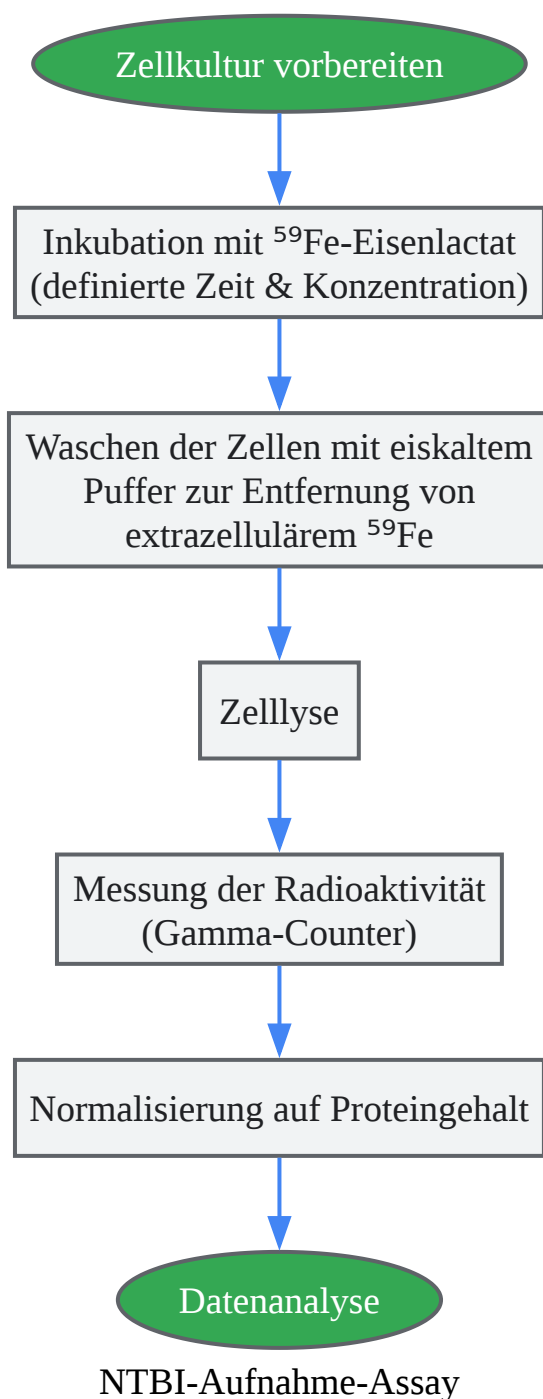
Abbildung 2: **Eisenlactat** kann die Ferroptose durch Erhöhung des labilen Eisenpools fördern, während die Lactatkomponente potenziell hemmend wirkt.

Detaillierte experimentelle Protokolle

Messung der Aufnahme von nicht an Transferrin gebundenem Eisen (NTBI)

Dieses Protokoll dient der Quantifizierung der zellulären Aufnahme von Eisen aus Quellen wie **Eisenlactat** unter Verwendung von radioaktivem Eisen (^{59}Fe).

Arbeitsablauf des NTBI-Aufnahme-Assays



[Click to download full resolution via product page](#)

Abbildung 3: Schematischer Ablauf eines Assays zur Messung der Aufnahme von nicht an Transferrin gebundenem Eisen.

Methodik:

- Zellkultur: Kultivieren Sie die Zellen Ihrer Wahl (z.B. Caco-2, HepG2) bis zur gewünschten Konfluenz.
- Vorbereitung der Eisenlösung: Bereiten Sie eine Lösung von **Eisenlactat** vor, die mit einer bekannten Menge $^{59}\text{FeCl}_3$ versetzt ist.
- Inkubation: Entfernen Sie das Kulturmedium und ersetzen Sie es durch ein serumfreies Medium, das die ^{59}Fe -**Eisenlactat**-Lösung in der gewünschten Konzentration enthält. Inkubieren Sie die Zellen für einen definierten Zeitraum (z.B. 1-4 Stunden) bei 37°C.
- Waschschritte: Stoppen Sie die Aufnahme, indem Sie das Medium schnell entfernen und die Zellen mehrmals mit eiskaltem Puffer (z.B. PBS mit EDTA) waschen, um unspezifisch gebundenes und extrazelluläres ^{59}Fe zu entfernen.
- Zelllyse: Lysieren Sie die Zellen (z.B. mit NaOH oder einem geeigneten Lysepuffer).
- Messung: Messen Sie die Radioaktivität des Zelllysats in einem Gamma-Counter.
- Normalisierung: Bestimmen Sie die Proteinkonzentration des Lysats (z.B. mittels BCA-Assay) zur Normalisierung der aufgenommenen Radioaktivität.
- Analyse: Berechnen Sie die Eisenaufnahme als pmol Eisen pro mg Protein pro Zeiteinheit.

Messung des labilen Eisenpools (LIP) mittels Calcein-AM

Dieses Protokoll beschreibt die Messung von Veränderungen im labilen Eisenpool nach Behandlung mit **Eisenlactat** unter Verwendung des fluoreszierenden Sensors Calcein-AM.

Methodik:

- Zellbehandlung: Behandeln Sie die Zellen mit **Eisenlactat** in verschiedenen Konzentrationen und für unterschiedliche Zeiträume. Führen Sie eine unbehandelte Kontrolle mit.
- Calcein-AM-Beladung: Inkubieren Sie die Zellen mit Calcein-AM (typischerweise 0,1-0,5 μM) in einem geeigneten Puffer (z.B. HBSS) für 15-30 Minuten bei 37°C. Calcein-AM ist zellgängig und wird intrazellulär durch Esterasen zu Calcein gespalten, das in der Zelle verbleibt.
- Fluoreszenzmessung (Grundlinie): Messen Sie die Fluoreszenz von Calcein (Ex/Em ~495/515 nm) mit einem Fluoreszenz-Mikroskop oder Plattenleser.
- Quenching durch Eisen: Die Fluoreszenz von Calcein wird durch die Bindung an labiles Eisen gelöscht.
- Analyse: Ein niedrigeres Fluoreszenzsignal in den mit **Eisenlactat** behandelten Zellen im Vergleich zur Kontrolle weist auf einen erhöhten labilen Eisenpool hin. Die Ergebnisse können als prozentuale Abnahme der Fluoreszenz im Vergleich zur Kontrolle dargestellt werden.

Messung der Lipidperoxidation mittels C11-BODIPY 581/591

Dieses Protokoll dient der Detektion der Lipidperoxidation, einem Schlüsselmerkmal der Ferroptose, nach Behandlung mit **Eisenlactat**.

Methodik:

- Zellbehandlung: Behandeln Sie die Zellen mit **Eisenlactat**, um potenziell Ferroptose zu induzieren. Verwenden Sie eine positive Kontrolle (z.B. Erastin oder RSL3) und eine unbehandelte Kontrolle.
- Färbung: Inkubieren Sie die Zellen mit dem C11-BODIPY 581/591 Farbstoff (typischerweise 1-2 μM) für 30 Minuten bei 37°C.
- Waschen: Waschen Sie die Zellen zweimal mit Puffer (z.B. HBSS), um überschüssigen Farbstoff zu entfernen.

- Analyse: Analysieren Sie die Zellen mittels Fluoreszenzmikroskopie oder Durchflusszytometrie. Der intakte Farbstoff fluoresziert rot (~591 nm). Nach Oxidation durch Lipidperoxide verschiebt sich die Fluoreszenz in den grünen Bereich (~510 nm).
- Auswertung: Das Verhältnis der grünen zur roten Fluoreszenz ist ein Maß für den Grad der Lipidperoxidation. Ein Anstieg dieses Verhältnisses in den mit **Eisenlactat** behandelten Zellen deutet auf eine Induktion der Ferroptose hin.

Zusammenfassung und Ausblick

Eisenlactat dient als eine effektive Quelle für zelluläres Eisen, dessen Aufnahme wahrscheinlich über den DMT1-Transporter erfolgt und durch die Lactat-Komponente verstärkt wird. Intrazellulär erhöht **Eisenlactat** den labilen Eisenpool, was zu einer Hochregulierung der Eisenspeicherung in Ferritin führt. Darüber hinaus spielt die Lactat-Komponente eine aktive Rolle im zellulären Stoffwechsel, potenziell als Antioxidans und als epigenetischer Regulator der Genexpression von Eisen-assoziierten Proteinen. Die Verbindung von **Eisenlactat** zur Ferroptose ist komplex, da es sowohl pro- als auch anti-ferroptotische Eigenschaften aufweisen kann.

Die hier vorgestellten Protokolle bieten eine Grundlage für die weitere Erforschung der detaillierten Mechanismen, durch die **Eisenlactat** den zellulären Eisenstoffwechsel beeinflusst. Zukünftige Forschungsarbeiten sollten sich auf die genaue Charakterisierung der Transportmechanismen, die Quantifizierung der Auswirkungen auf ein breiteres Spektrum von Eisen-regulatorischen Proteinen und die Aufklärung des genauen Zusammenspiels zwischen **Eisenlactat** und dem Ferroptose-Signalweg in verschiedenen Zelltypen und Krankheitsmodellen konzentrieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]
- 3. Natural resistance-associated macrophage protein 2 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel protein acylations in ferroptosis: decoding the regulatory roles of lactylation, crotonylation, succinylation, and β -hydroxybutyrylation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Die Rolle von Eisenlactat im zellulären Eisenstoffwechsel: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12335291#rolle-von-eisenlactat-im-eisenstoffwechsel-von-zellen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

